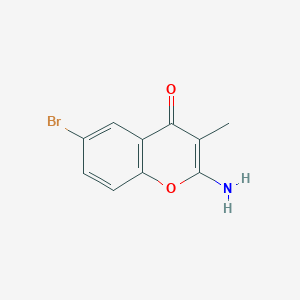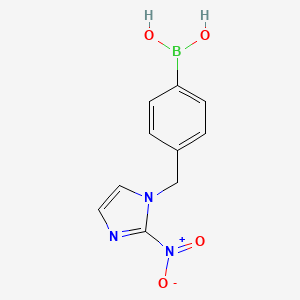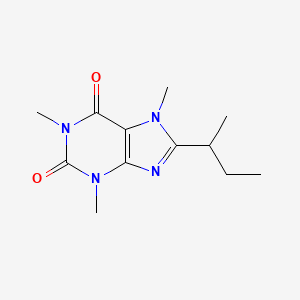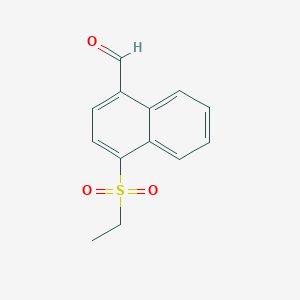
4-(Ethylsulfonyl)-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfonyl)-1-naphthaldehyde: is an organic compound characterized by the presence of an ethylsulfonyl group attached to the naphthalene ring at the 4-position and an aldehyde group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes sulfonation to introduce the sulfonyl group.
Sulfonation: Naphthalene is treated with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 4-(Ethylsulfonyl)naphthalene.
Formylation: The 4-(Ethylsulfonyl)naphthalene is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 1-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-(Ethylsulfonyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Ethylsulfonyl)-1-naphthoic acid.
Reduction: 4-(Ethylsulfonyl)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(Ethylsulfonyl)-1-naphthaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
作用機序
The mechanism of action of 4-(Ethylsulfonyl)-1-naphthaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethylsulfonyl group can enhance the compound’s reactivity and binding affinity, while the aldehyde group can form covalent bonds with nucleophilic sites in target molecules.
類似化合物との比較
Similar Compounds
4-(Methylsulfonyl)-1-naphthaldehyde: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-2-naphthaldehyde: Similar structure but with the aldehyde group at the 2-position.
4-(Ethylsulfonyl)-1-naphthoic acid: Oxidized form of 4-(Ethylsulfonyl)-1-naphthaldehyde.
Uniqueness
This compound is unique due to the specific positioning of the ethylsulfonyl and aldehyde groups on the naphthalene ring
特性
分子式 |
C13H12O3S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
4-ethylsulfonylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-2-17(15,16)13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |
InChIキー |
HTZSBFKISRXXCT-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


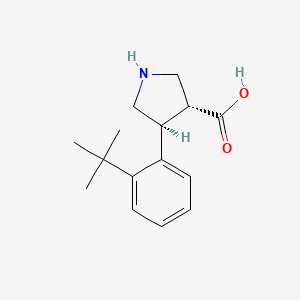

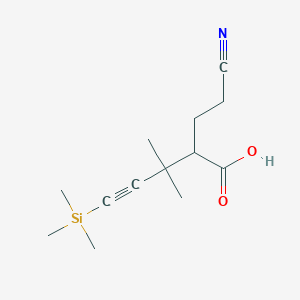
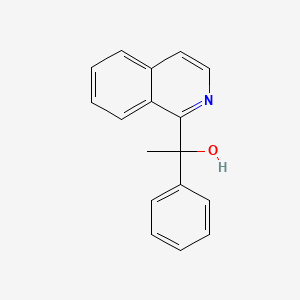

![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)

